An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4,6-dimethylnicotinamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-4,6-dimethylnicotinamide
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 2-Mercapto-4,6-dimethylnicotinamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages data from its immediate precursor, 2-Mercapto-4,6-dimethylnicotinonitrile, and established principles of medicinal chemistry to project its characteristics. Included within this guide are a proposed synthetic route from its nitrile analog, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on the known activities of related mercaptopyridine and nicotinamide scaffolds. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating investigations into this promising compound.
Introduction and Rationale
Nicotinamide and its derivatives are fundamental components of cellular metabolism and signaling, primarily through their roles as precursors to the coenzymes NAD+ and NADP+. The chemical tractability of the nicotinamide scaffold has made it a fertile ground for the development of a wide array of therapeutic agents.[1] The incorporation of a mercapto group, as seen in 2-Mercapto-4,6-dimethylnicotinamide, introduces a reactive thiol functionality that can significantly influence the molecule's chemical and biological properties. This can range from acting as a nucleophile or a metal chelator to participating in disulfide bond formation, a mechanism of action for some bioactive compounds.
This guide addresses the current information gap regarding 2-Mercapto-4,6-dimethylnicotinamide by providing a predictive and practical framework for its synthesis and characterization. The following sections are designed to equip researchers with the necessary information to synthesize, purify, and analyze this compound, thereby facilitating the exploration of its therapeutic potential.
Proposed Synthesis of 2-Mercapto-4,6-dimethylnicotinamide
The most direct synthetic route to 2-Mercapto-4,6-dimethylnicotinamide is the controlled hydrolysis of its commercially available nitrile precursor, 2-Mercapto-4,6-dimethylnicotinonitrile. The key challenge in this transformation is to prevent the over-hydrolysis of the intermediate amide to the corresponding carboxylic acid.[2] Mild reaction conditions are therefore paramount.
Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of 2-Mercapto-4,6-dimethylnicotinamide.
Detailed Experimental Protocol: Controlled Nitrile Hydrolysis
This protocol is adapted from established methods for the mild hydrolysis of nitriles to amides.[3]
Materials:
-
2-Mercapto-4,6-dimethylnicotinonitrile
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
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30% Hydrogen peroxide (H₂O₂)
-
Deionized water
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Ethyl acetate
-
Hexanes
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Mercapto-4,6-dimethylnicotinonitrile in a 1:1 mixture of ethanol and water.
-
Reagent Addition: To the stirred solution, add 1.5 equivalents of sodium hydroxide, followed by the slow, dropwise addition of 3.0 equivalents of 30% hydrogen peroxide. The temperature should be monitored and maintained below 40°C during the addition.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Neutralize the solution by the careful addition of 1M hydrochloric acid until a pH of ~7 is reached.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Predicted Physicochemical Properties
The following properties are predicted for 2-Mercapto-4,6-dimethylnicotinamide based on the known properties of its nitrile precursor and the general characteristics of amides.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₀N₂OS | Addition of one molecule of water to the nitrile precursor (C₈H₈N₂S). |
| Molecular Weight | 182.24 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Similar to many nicotinamide and mercaptopyridine derivatives. |
| Melting Point | Expected to be high, likely >200 °C | The introduction of the amide group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to the nitrile precursor (m.p. of nitrile is 264 °C (decomp)).[4] |
| Boiling Point | High, expected to decompose before boiling | The strong intermolecular forces in amides lead to very high boiling points. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The amide group will increase water solubility compared to the nitrile due to hydrogen bonding, but the overall molecule remains largely organic in character. |
| pKa | Expected to have two pKa values: one for the pyridine nitrogen (acidic) and one for the thiol group (acidic). | The pyridine nitrogen will be weakly basic, and the thiol group will be weakly acidic. The exact values would need experimental determination. |
Purification and Characterization Protocols
Purification
Recrystallization:
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Rationale: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical.
-
Protocol:
-
Dissolve the crude 2-Mercapto-4,6-dimethylnicotinamide in a minimal amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography:
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Rationale: For more challenging purifications or for isolating small quantities of high-purity material, silica gel chromatography is recommended.
-
Protocol:
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
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Rationale: NMR provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved and free of solid particles.
-
Expected ¹H NMR Signals:
-
Singlets for the two methyl groups.
-
A singlet for the aromatic proton on the pyridine ring.
-
A broad singlet for the thiol proton (this may be exchangeable with D₂O).
-
Two broad singlets for the amide (-CONH₂) protons (these will also be exchangeable with D₂O).
-
-
Expected ¹³C NMR Signals:
-
Signals for the two methyl carbons.
-
Signals for the aromatic carbons of the pyridine ring.
-
A signal for the carbonyl carbon of the amide group.
-
-
Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Characteristic Peaks:
-
N-H stretching of the amide group (two bands around 3100-3500 cm⁻¹).
-
C=O stretching of the amide group (a strong band around 1650-1680 cm⁻¹).
-
C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
S-H stretching of the thiol group (a weak band around 2550-2600 cm⁻¹).
-
-
Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Expected Result: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 182.24.
Potential Biological Significance and Applications
While no specific biological activity has been reported for 2-Mercapto-4,6-dimethylnicotinamide, the structural motifs present suggest several avenues for investigation.
Logical Framework for Biological Investigation
Caption: Relationship between the structural scaffolds of the target compound and its potential biological activities.
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Anticancer Activity: Pyridine derivatives are a well-established class of compounds with antiproliferative effects.[4][7] The presence of -NH₂ and -C=O groups has been shown to enhance anticancer activity.[4] Furthermore, some mercaptopurine derivatives, which also contain a thiol group on a heterocyclic ring, exhibit antiproliferative activity.[8] The title compound could therefore be investigated for its effects on various cancer cell lines.
-
Antimicrobial and Antifungal Activity: Various pyrimidine derivatives have demonstrated a range of pharmacological activities, including antimicrobial and antifungal effects.[9] The mercapto group can also contribute to such activities.
-
Enzyme Inhibition: Nicotinamide analogs are known to modulate the activity of various enzymes, including those involved in DNA repair and cellular signaling.[10] The thiol group could also interact with metal ions in the active sites of metalloenzymes or participate in covalent inhibition.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the synthesis, purification, and characterization of 2-Mercapto-4,6-dimethylnicotinamide. By leveraging data from its nitrile precursor and the broader chemical literature, we have outlined detailed experimental protocols and anticipated physicochemical properties. The discussion on potential biological activities highlights promising avenues for future research. It is our hope that this guide will serve as a valuable resource for researchers, enabling them to explore the full potential of this novel compound in the fields of medicinal chemistry and drug discovery.
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Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells. Cancer Biochem Biophys. 1984 Sep;7(3):195-202. [Link]
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